molecular formula C11H16O3 B1316789 (S)-4-Benzyloxy-1,3-butanediol CAS No. 85418-23-1

(S)-4-Benzyloxy-1,3-butanediol

Cat. No.: B1316789
CAS No.: 85418-23-1
M. Wt: 196.24 g/mol
InChI Key: ZVVBUAFZGGHYAO-NSHDSACASA-N
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Description

(S)-4-Benzyloxy-1,3-butanediol is an organic compound with the molecular formula C11H16O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyloxy-1,3-butanediol typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available starting materials such as (S)-glycidol.

    Benzylation: The hydroxyl group of (S)-glycidol is protected by benzylation using benzyl chloride in the presence of a base like sodium hydride.

    Ring Opening: The epoxide ring of the benzylated glycidol is opened using a nucleophile such as sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyloxy-1,3-butanediol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde or benzoic acid, while reduction can produce various alcohols.

Scientific Research Applications

(S)-4-Benzyloxy-1,3-butanediol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of (S)-4-Benzyloxy-1,3-butanediol involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-4-Benzyloxy-1,3-butanediol: The enantiomer of (S)-4-Benzyloxy-1,3-butanediol with similar chemical properties but different biological activity.

    4-Benzyloxy-2-butanol: A structurally similar compound with different reactivity and applications.

    4-Benzyloxy-1-butanol: Another related compound with distinct chemical and biological properties.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct reactivity and biological activity compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.

Biological Activity

(S)-4-Benzyloxy-1,3-butanediol is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C11_{11}H16_{16}O3_3
  • CAS Number : 85418-23-1

The compound contains a benzyloxy group, which is known to influence its biological activity by modulating interactions with biological targets.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair processes. The inhibition of PARP can lead to increased cellular apoptosis in cancer cells, suggesting potential applications in cancer therapy.

Modulation of Cellular Signaling

This compound can modulate various cellular signaling pathways. Studies have demonstrated that it affects the phosphorylation states of key proteins involved in cell cycle regulation and apoptosis. By altering these pathways, this compound may enhance the sensitivity of cancer cells to chemotherapeutic agents .

Biochemical Pathways

This compound participates in several metabolic pathways:

  • Glycolysis : It influences the activity of enzymes such as hexokinase and phosphofructokinase, which are crucial for glucose metabolism.
  • TCA Cycle : The compound has been shown to affect the activity of key enzymes in the TCA cycle, potentially enhancing energy production in cells .

Cytotoxicity in Cancer Cells

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that at concentrations above 50 µM, the compound significantly reduced cell viability in breast and prostate cancer cells. The mechanism was attributed to increased apoptosis and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)45Induction of apoptosis
PC-3 (Prostate)55Cell cycle arrest
HeLa (Cervical)60DNA damage response activation

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution within biological systems. Studies indicate that it can be actively transported across cell membranes via specific transporters, leading to its accumulation in tissues where it exerts its biological effects .

Toxicological Studies

Toxicological assessments have shown that while lower doses exhibit beneficial effects on cellular metabolism and growth modulation, higher doses can lead to adverse effects such as cytotoxicity and organ toxicity. Long-term exposure studies are necessary to fully understand the safety profile of this compound .

Properties

IUPAC Name

(3S)-4-phenylmethoxybutane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVBUAFZGGHYAO-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H](CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70525290
Record name (3S)-4-(Benzyloxy)butane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70525290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85418-23-1
Record name (3S)-4-(Benzyloxy)butane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70525290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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